D-(+)-Maltose monohydrate

Descripción

Significance as a Research Substrate and Reference Compound

In the realm of scientific inquiry, D-(+)-Maltose monohydrate serves as a crucial substrate for a variety of enzymes. It is instrumental in the identification, differentiation, and characterization of enzymes such as maltase, maltose (B56501) α-D-glucosyltransferase, maltose-transporting ATPase, maltose O-acetyltransferase, and maltose epimerase and phosphorylases. mpbio.comlookchem.comscientificlabs.co.uk Furthermore, it is employed in studies of maltose-binding proteins and disaccharide transport systems. mpbio.comscientificlabs.co.ukibresco.com

Its role extends to being a reference standard in analytical techniques. For instance, it has been used as a pharmaceutical reference standard for determining analytes in drug mixtures using simulated moving bed chromatography. sigmaaldrich.com It has also been utilized as a reference standard in gas chromatography-time of flight mass spectroscopy (GC-TOFMS) to investigate mass spectra. sigmaaldrich.com

Historical Context of this compound Research

Historically known as malt (B15192052) sugar, maltose is a natural breakdown product of starch. sigmaaldrich.comhimedialabs.com Its formation during the fermentation of grains has made it a cornerstone of the brewing industry for centuries. chemodex.comsigmaaldrich.com Early research naturally focused on its role in fermentation processes and its chemical characterization. Over time, the scope of research has broadened significantly, driven by its diverse applications in the food, pharmaceutical, and biotechnology sectors.

Chemical and Physical Properties

This compound is characterized by a specific set of chemical and physical properties that dictate its use in various applications.

| Property | Value |

| Molecular Formula | C₁₂H₂₂O₁₁·H₂O himedialabs.com |

| Molecular Weight | 360.31 g/mol sigmaaldrich.comnih.gov |

| Appearance | White crystalline powder chemicalbook.comhimedialabs.com |

| Melting Point | 119-121 °C chemodex.comchemicalbook.com |

| Solubility | Soluble in water chemodex.comsigmaaldrich.com |

| Optical Rotation | [α]D²⁰ = 135 - 139° (c=4 in dist. water) chemimpex.com |

This table presents some of the key chemical and physical properties of this compound.

Synthesis and Production

The primary method for producing this compound is through the enzymatic degradation of starch. chemicalbook.com This process typically involves the use of enzymes like amylase to break down the complex carbohydrate starch into the simpler disaccharide maltose. ibresco.combiosynth.com Purification methods often involve chromatography on a charcoal/Celite column to remove glucose and other monosaccharides, followed by crystallization from aqueous ethanol (B145695). lookchem.com

Applications in Research and Industry

The applications of this compound are extensive, spanning across several key industries.

Food and Beverage Industry

In the food and beverage sector, it is widely used as a sweetener, a flavor enhancer, and a carbohydrate source. chemimpex.comchemimpex.com It is a key ingredient in the brewing process, providing a fermentable sugar source for yeast. lookchem.com Its ability to prevent food discoloration and the decomposition of vitamin C adds to its utility. unilongindustry.com

Pharmaceutical Industry

In pharmaceuticals, this compound serves as a tablet filler and excipient in both chewable and non-chewable tablets. chemicalbook.comsigmaaldrich.com It is also used as a parenteral supplement of sugar, particularly for diabetic patients. chemodex.comchemicalbook.com Furthermore, it acts as a stabilizer for infusions and can prevent protein aggregation in intravenous immunoglobulin (IVIG) solutions. pfanstiehl.com

Biotechnology and Microbiology

Within biotechnology and microbiology, this compound is a vital component of culture media, providing an essential nutrient source for the growth and maintenance of cells and microorganisms. lookchem.comchemimpex.com It is used to study the specific nutritional requirements of various microbes and to identify those that can ferment it. sigmaaldrich.com For example, it has been used as a carbohydrate supplement in yeast nitrogen base (YNB) medium for culturing certain fungi. sigmaaldrich.com

Recent Research and Applications

Recent studies continue to explore the diverse applications of this compound. A 2023 study highlighted its use in culture media to investigate the fecal microbial and metabolic characteristics of swine, providing insights into livestock gut microbiota. sigmaaldrich.com Another study from the same year presented a novel method for the precise quantification of disaccharides like maltose using ultraviolet photodissociation. sigmaaldrich.com Research from 2021 investigated the density and interaction parameters of this compound in aqueous solutions with sodium cyclamate. grafiati.com Furthermore, a 2024 study described a multi-glycomic platform for the analysis of food carbohydrates, which would include molecules like this compound. citeab.com

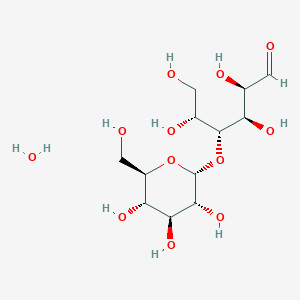

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h1,4-12,14-21H,2-3H2;1H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDJFVFTHLOSDW-DNDLZOGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | Maltose monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18778 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6363-53-7 | |

| Record name | Maltose, monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6363-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maltose monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006363537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucose, 4-O-α-D-glucopyranosyl-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALTOSE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM477EE40D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Enzymatic Synthesis Pathways

Enzymatic methods offer a highly specific and efficient route to D-(+)-Maltose monohydrate, leveraging the catalytic prowess of enzymes to achieve high-purity products. smolecule.com

Amylase-Catalyzed Condensation Techniques

Amylases, a class of enzymes that hydrolyze starch, are central to the enzymatic synthesis of maltose (B56501). britannica.com Specifically, α-amylase breaks down long-chain starch molecules into smaller units like maltose, maltotriose (B133400), and glucose. wikipedia.orgscielo.br β-amylase, on the other hand, works from the non-reducing end of the starch chain, cleaving off two glucose units at a time to produce maltose. wikipedia.org The process typically involves the hydrolysis of starch, a readily available polysaccharide from sources like maize and potatoes. byjus.comirb.hr The reaction conditions, including temperature and pH, are optimized for the specific amylase used to maximize the yield and purity of maltose. wikipedia.org For instance, α-amylases generally have an optimal pH between 6.7 and 7.0. wikipedia.org

A novel method for producing high-purity maltose involves the use of moranoline (1-deoxynojirimycin) in conjunction with cyclodextrin (B1172386) glucanotransferase (CGTase) and β-amylase. In this process, potato starch is first treated with CGTase in the presence of moranoline to form glycosylmoranolines. These intermediates are then hydrolyzed by immobilized β-amylase to yield high-purity maltose. tandfonline.com

Bioconversion Processes for this compound Production

Bioconversion processes utilize microorganisms or their enzymes to transform a substrate into a desired product. In the context of maltose production, this often involves the fermentation of starchy materials. researchgate.net Amylolytic lactic acid bacteria, such as Lactobacillus plantarum S21, can produce maltose-forming α-amylase, which directly hydrolyzes starch into maltose. mdpi.com This process can be integrated into a system that simultaneously produces other valuable products, like lactic acid. mdpi.com

Another approach involves using ultrafiltration membrane reactors to continuously convert starch into maltose. cirad.fr In one study, cassava starch was saccharified and debranched using Maltogenase and Promozyme in a reactor with a 50 kDa cut-off membrane, achieving a maltose concentration of 217 g/L in the permeate. cirad.fr These bioconversion strategies offer an environmentally friendly alternative to traditional chemical methods. researchgate.net

Chemical Synthesis Approaches

While enzymatic methods are prevalent, chemical synthesis provides an alternative route to D-(+)-maltose, particularly for creating specific derivatives or when enzymatic processes are not feasible.

Glycosylation Reactions and Controlled Conditions

Chemical synthesis of maltose involves the formation of a glycosidic bond between two glucose molecules, a process known as glycosylation. wikipedia.org This typically requires a glycosyl donor, which is a glucose molecule with a leaving group at the anomeric position, and a glycosyl acceptor, another glucose molecule with a free hydroxyl group. wikipedia.org The reaction is often promoted by a Lewis acid, such as stannic tetrachloride, which activates the donor. cdnsciencepub.comresearchgate.net

Controlling the stereochemistry of the glycosidic linkage to selectively form the α(1→4) bond characteristic of maltose is a significant challenge. masterorganicchemistry.comrsc.org The reaction conditions, including the choice of protecting groups for the hydroxyl functions, solvent, and temperature, are crucial for achieving the desired regioselectivity and stereoselectivity. masterorganicchemistry.comrsc.org For instance, the use of a participating protecting group at the C-2 position of the glycosyl donor can help direct the formation of a 1,2-trans-glycoside. rsc.org In one method, peracetylated maltose was reacted with 2-[2-(2-chloroethoxy)ethoxy]ethanol (B139825) in the presence of BF₃·OEt₂ to form a derivative. acs.org

Microbial Fermentation Strategies for D-(+)-Maltose Production

Microbial fermentation is a cornerstone of maltose production, particularly in the food and beverage industry. smolecule.com This process leverages the metabolic activity of various microorganisms to break down complex carbohydrates into simpler sugars, including maltose.

Several microbial species are known for their ability to produce amylases, the enzymes responsible for starch hydrolysis. researchgate.net Bacillus species, such as Bacillus subtilis and Bacillus licheniformis, are widely used for the industrial production of thermostable α-amylases. scielo.brnih.gov Fungi, like Aspergillus oryzae, are also significant sources of these enzymes. nih.gov The production of amylase by these microbes can be optimized by controlling culture conditions such as pH, temperature, and the composition of the growth medium. researchgate.netnih.gov For example, one study identified an Alcaligenes sp. strain that produced high levels of maltotetraose-forming amylase when cultured in a medium containing 1.5% maltose and 0.5% peptone at a pH of 7.0-7.5. nih.gov

Yeast, particularly Saccharomyces cerevisiae, plays a crucial role in the fermentation of maltose to produce ethanol (B145695) in brewing. allen.in Some yeast strains can directly utilize starch by producing their own amylases, while others rely on the maltose produced by the malting of grains. scielo.brallen.in Research has also focused on engineering yeast strains for more efficient maltose utilization, which is particularly important in high-gravity brewing. nih.gov For instance, deleting genes of the COMPASS complex in S. cerevisiae has been shown to improve fermentation of high-maltose media. nih.gov

| Microorganism | Enzyme Produced | Substrate | Key Findings |

| Lactobacillus plantarum S21 | Maltose-forming α-amylase | Starchy waste | Capable of direct lactic acid and maltose production. mdpi.com |

| Alcaligenes sp. 537.1 | Maltotetraose-forming amylase | Starch | Produces maltotetraose (B33255) at approximately 90% (w/w) of the hydrolysate. nih.gov |

| Aspergillus niger | Polysaccharides | Sucrose (B13894), Maltose | Maximum polysaccharide production at pH 7 with 10% sucrose after 15 days. core.ac.uk |

| Saccharomyces cerevisiae | Maltase | Maltose | Deletion of COMPASS complex genes improves high-maltose fermentation. nih.gov |

| Flammulina velutipes | Not specified | Maltose | Converts maltose to ethanol with a theoretical yield of 77%. researchgate.net |

| Pseudomonas taetrolens (recombinant) | Glucose dehydrogenase | High-maltose corn syrup | Produces maltobionic acid from maltose with high yield and productivity. nih.gov |

Derivatization and Functionalization Strategies

The functionalization of D-(+)-maltose allows for the creation of novel molecules with tailored properties for various applications, from drug delivery to materials science. These strategies involve chemically modifying the hydroxyl groups or the anomeric carbon of the maltose molecule.

One common approach is to convert the reducing end of maltose into a glycosylamine, which can then be acylated. For example, lactose (B1674315) has been converted to its glycosylamine and then reacted with carbobenzyloxy chloride. diva-portal.org This creates a site for further modification. Another strategy involves the use of click chemistry. Poly(N-vinylcaprolactam) nanogels have been functionalized with azido-maltosides via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. acs.org

Maltose can also be functionalized to create hydrophilic magnetic nanoparticles. In one study, maltose polymer brushes were grafted onto the surface of Fe₃O₄ nanoparticles, resulting in materials with enhanced selectivity for enriching N-linked glycopeptides. nih.gov Furthermore, the oxidation of maltose to maltobionic acid represents another functionalization route, producing a compound with potential applications in the food, cosmetic, and pharmaceutical industries. nih.gov

Protecting groups are essential in the chemical synthesis and derivatization of carbohydrates to ensure site-selectivity. researchgate.net Acetates and benzoates are commonly used to protect hydroxyl groups. researchgate.net The selective protection and deprotection of these groups allow for precise chemical transformations at specific positions on the maltose molecule.

| Derivative | Synthetic Method | Key Feature/Application |

| Maltose-functionalized nanogels | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Thermoresponsive nanogels for potential biomedical applications. acs.org |

| Maltose-functionalized magnetic nanoparticles | Esterification reaction | Highly selective enrichment of N-linked glycopeptides. nih.gov |

| Maltobionic acid | Microbial fermentation/oxidation | Biocompatible, biodegradable, with antioxidant and moisturizing properties. nih.gov |

| Carbobenzyloxy-derivatized maltose | Acylation of glycosylamine | Provides a handle for further chemical modification. diva-portal.org |

| Acetylated/Benzoylated maltose | Acylation | Protection of hydroxyl groups for selective chemical synthesis. researchgate.net |

Synthesis of Fluorinated D-(+)-Maltose Derivatives for Protein Interaction Studies

The introduction of fluorine into carbohydrates is a powerful strategy for creating molecular probes, particularly for studying protein-carbohydrate interactions using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Fluorinated maltose derivatives serve as effective reporter molecules, where changes in the ¹⁹F NMR signal upon binding to a protein can provide valuable information about affinity and binding modes. beilstein-journals.orgresearchgate.net

The synthesis of these derivatives often begins with the peracetylation of this compound. beilstein-journals.org A common route involves converting the peracetylated maltose into a more reactive intermediate, such as a glycosyl halide or a maltal (B1199275) derivative. For instance, treatment with hydrobromic acid yields an α-maltosyl bromide, which can be transformed into a protected maltal derivative using zinc and N-methylimidazole. beilstein-journals.orgbeilstein-journals.org This maltal intermediate is then subjected to electrophilic fluorination.

Several fluorinating agents are employed, with their choice influencing the stereochemical outcome of the reaction. Reagents like Selectfluor® are used for the synthesis of 2-deoxy-2-fluoro derivatives, often resulting in a mixture of gluco- and manno-isomers. beilstein-journals.orgbeilstein-journals.org Alternatively, nucleophilic fluorinating agents such as (diethylamino)sulfur trifluoride (DAST) can be used on intermediates where a hydroxyl group is available for substitution, typically at the anomeric position to create maltosyl fluorides. beilstein-journals.org Microwave-assisted fluorination has also been shown to be an effective technique. beilstein-journals.orgresearchgate.net The final step in these syntheses is the deprotection of the hydroxyl groups, commonly achieved through Zemplén deacetylation using sodium methoxide (B1231860) in methanol, to yield the water-soluble fluorinated maltose derivative. beilstein-journals.org

One notable application is the development of a ¹⁹F NMR reporter system using 2-F-labeled maltose. researchgate.net This system cleverly utilizes a mixture of isomers where one (α-gluco-type) binds to the target maltose-binding protein (MBP), while the non-binding isomers serve as an internal reference, allowing for precise measurement of binding interactions. researchgate.net

Table 1: Synthetic Strategies for Fluorinated D-(+)-Maltose Derivatives

| Target Derivative | Starting Material | Key Intermediates | Fluorination Reagent | Key Reaction Steps | Citation |

| 4-O-(α-D-glucopyranosyl)-2-deoxy-2-fluoro-D-gluco/mannopyranose | This compound | Octaacetylmaltose, α-Maltosyl bromide, Protected maltal | Selectfluor® | Acetylation, Bromination, Glycal formation, Electrophilic fluorination, Deprotection | beilstein-journals.orgbeilstein-journals.org |

| α-Maltosyl fluoride | Octaacetylmaltose | Hepta-O-acetyl-β-maltose | DAST | Hydrazine acetate (B1210297) treatment (selective deacetylation), Nucleophilic fluorination, Deprotection | beilstein-journals.org |

| 6'-Deoxy-6'-fluoro derivative | Peracetylated benzylidene maltose | 4′,6′-O-benzylidene maltose derivative | DAST | Benzylidenation, Deprotection of primary alcohol, Microwave-assisted fluorination, Zemplén deprotection | beilstein-journals.orgresearchgate.net |

Selective Functionalization for Specific Research Applications

The selective functionalization of maltose's multiple hydroxyl groups is crucial for creating derivatives for targeted applications beyond simple probes. This requires strategic use of protecting groups and tailored reaction conditions to modify specific positions on the glucose rings.

A significant application is in the field of glycobiology and diagnostics, where maltose-functionalized nanoparticles are used for the selective enrichment of glycopeptides from complex biological samples. nih.govacs.org In one approach, hydrophilic magnetic nanoparticles (Fe₃O₄) are synthesized and coated with polyethylenimine (PEI). This surface is then further modified to introduce polymaltose brushes. nih.govacs.org This "hyperbranched" structure with a high density of maltose units creates a highly hydrophilic surface that selectively captures N-linked glycopeptides through hydrophilic interaction liquid chromatography (HILIC). nih.gov The synthesis involves a simple two-step modification of the initial nanoparticles, demonstrating an efficient method to create specialized materials for proteomics research. nih.gov

Another area of advanced application is the synthesis of complex carbohydrate mimics, such as cyclitols and aminocyclitols, which are known inhibitors of carbohydrate-processing enzymes. D-(+)-maltose can serve as a readily available starting material for the synthesis of these intricate structures. frontiersin.org For example, a valienamine (B15573) derivative, an aminocyclitol, was synthesized from D-maltose. researchgate.net A key step in this multi-step synthesis was the chelation-controlled addition of vinylmagnesium bromide to a maltose-derived enone intermediate. researchgate.net Such synthetic routes demonstrate the utility of maltose in constructing complex, biologically active molecules that can be used to study enzyme mechanisms or as potential therapeutic agents. frontiersin.org

Table 2: Examples of Selectively Functionalized Maltose Derivatives

| Application | Derivative Type | Synthetic Approach | Key Features | Citation |

| Glycopeptide Enrichment | Maltose-functionalized magnetic nanoparticles (Fe₃O₄–PEI–pMaltose) | Solvothermal synthesis of Fe₃O₄–PEI nanoparticles followed by grafting of polymaltose brushes. | High hydrophilicity, large binding capacity, and high selectivity for N-linked glycopeptides. | nih.govacs.org |

| Enzyme Inhibition Studies | C₇N-aminocyclitol (Valienamine derivative) | Multi-step synthesis starting from D-maltose. | A key step involves the chelation-controlled addition of vinylmagnesium bromide to a maltose-derived enone. | researchgate.net |

| Surfactants for Membrane Protein Stabilization | Sparingly fluorinated maltoside-based surfactants | Glycosylation of a nonenol with peracetylated maltose, followed by radical addition of a perfluorinated iodide. | Creates amphiphiles with a hydrocarbon segment, a maltose headgroup, and a fluorinated tip for stabilizing membrane proteins. | rsc.org |

Synthesis of Maltose-Coupled Amphiphilic Ureas

Maltose-coupled amphiphilic ureas represent a class of low-molecular-weight hydrogelators that can self-assemble in water to form supramolecular hydrogels. nih.gov These materials are of great interest for applications in biomedicine and materials science due to their biocompatibility and stimuli-responsive nature. researchgate.net The synthesis of these amphiphiles is typically achieved through a concise, multi-step process.

The general synthetic route involves three key steps: nih.gov

Construction of Urea (B33335) Derivatives: This is achieved by the condensation of an isocyanate, such as 4-nitrophenyl isocyanate, with various long-chain alkylamines. The length of the alkyl chain is a critical parameter that influences the gelation properties of the final product.

Reduction of the Nitro Group: The nitro group on the phenylurea derivative is reduced to an amino group, typically through catalytic hydrogenation. This creates a reactive site for coupling with the sugar.

Aminoglycosylation: The final step is the coupling of the amino-functionalized urea with unprotected D-(+)-maltose. This reaction forms the glycosidic linkage and completes the synthesis of the amphiphilic molecule.

The self-assembly and gelation ability of these maltose-coupled ureas are highly dependent on the length of the hydrophobic alkyl chain. nih.govresearchgate.net Research has shown that there is an optimal chain length for achieving the lowest minimum gelation concentration. For example, an amphiphile with a decyl group (C₁₀) was found to have the highest gelation ability. nih.gov These supramolecular hydrogels exhibit interesting physical properties, including thermal stability and dynamic viscoelasticity. Furthermore, they can be designed to be enzyme-responsive; the addition of α-glucosidase can catalyze the hydrolysis of the maltose headgroup, leading to the disassembly of the hydrogel and a gel-to-sol phase transition. nih.gov

Table 3: Gelation Properties of Maltose-Coupled Amphiphilic Ureas (Mal-Cn)

| Compound (Alkyl Chain Length) | Minimum Gelation Concentration (mM) | Gel-to-Sol Transition Temperature (°C) | Key Finding | Citation |

| Mal-C₇ | - | - | Forms hydrogel. | researchgate.net |

| Mal-C₈ | 1.5 | 52-58 | Forms a stable hydrogel. | researchgate.net |

| Mal-C₉ | 1.0 | 54-58 | Lower gelation concentration than C₈. | researchgate.net |

| Mal-C₁₀ | 0.4 | 62-70 | Highest gelation ability observed in the series. | nih.govresearchgate.net |

| Mal-C₁₁ | 2.3 | 46-56 | Gelation ability decreases past C₁₀. | researchgate.net |

| Mal-C₁₂ | 5.3 | 34-52 | Weaker gelator compared to shorter chains. | researchgate.net |

Enzymatic Hydrolysis and Metabolic Pathways

Mechanisms of Enzymatic Degradation of D-(+)-Maltose

The initial step in maltose (B56501) catabolism involves its enzymatic cleavage into smaller, readily metabolizable units. This is primarily achieved through the action of hydrolases, phosphorylases, and disproportionating enzymes, each employing a unique catalytic mechanism.

α-Glucosidase, commonly known as maltase, catalyzes the hydrolysis of the α-1,4 glycosidic bond in maltose, yielding two molecules of α-D-glucose. This reaction is essentially irreversible under physiological conditions and represents a common pathway for maltose assimilation.

The kinetics of this hydrolysis can be described by the Michaelis-Menten model, which relates the reaction velocity to the substrate concentration. The process is subject to product inhibition by glucose, which can limit the reaction rate at high product concentrations nih.gov.

Thermodynamic studies of maltose hydrolysis reveal the energetic favorability of the reaction. The standard Gibbs free energy change (ΔG°) for the hydrolysis of maltose is negative, indicating a spontaneous process. At 298.15 K (25°C), the standard enthalpy change (ΔH°) for the reaction is -4.02 ± 0.15 kJ mol⁻¹, and the standard Gibbs free energy change is less than or equal to -15.5 kJ mol⁻¹ nih.govresearchgate.net. The equilibrium constant (K) for this hydrolysis is correspondingly large (≥ 513), signifying that the equilibrium lies far in the direction of glucose formation nih.govresearchgate.net.

| Thermodynamic Parameter | Value at 298.15 K |

| Standard Enthalpy Change (ΔH°) | -4.02 ± 0.15 kJ mol⁻¹ |

| Standard Gibbs Free Energy Change (ΔG°) | ≤ -15.5 kJ mol⁻¹ |

| Equilibrium Constant (K) | ≥ 513 |

Thermodynamic parameters for the hydrolysis of D-(+)-Maltose. Data sourced from studies conducted at pH 5.65 nih.govresearchgate.net.

Maltose phosphorylase (EC 2.4.1.8) offers an alternative, energy-conserving route for maltose breakdown. Instead of using water, this enzyme utilizes inorganic phosphate (B84403) (Pi) to cleave the glycosidic bond in a process called phosphorolysis wikipedia.orgtandfonline.com. The reaction is reversible and yields two distinct products: D-glucose and β-D-glucose-1-phosphate wikipedia.orgtandfonline.com.

The chemical reaction is as follows: Maltose + Phosphate ⇌ D-glucose + β-D-glucose-1-phosphate wikipedia.org

This mechanism is advantageous as it produces a phosphorylated sugar, β-D-glucose-1-phosphate, which can enter glycolysis directly after being converted to glucose-6-phosphate by the enzyme phosphoglucomutase, thus bypassing the ATP-dependent hexokinase step required for free glucose. Maltose phosphorylase is highly specific for maltose creative-enzymes.com. This enzyme is found in certain bacteria, such as Lactobacillus brevis creative-enzymes.com.

Disproportionating enzymes (D-enzymes), classified as 4-α-glucanotransferases (EC 2.4.1.25), catalyze the transfer of a glucosyl or maltooligosyl unit from a donor molecule to an acceptor molecule. In plants, two main isoforms, DPE1 and DPE2, play roles in starch metabolism and have different substrate specificities and cellular localizations tandfonline.comtandfonline.com.

DPE1 : This isoform is located in plastids tandfonline.comtandfonline.com. It does not utilize maltose as a substrate but preferentially acts on maltotriose (B133400) and longer maltooligosaccharides tandfonline.comtandfonline.com. Its primary role is in starch synthesis and degradation within the chloroplasts tandfonline.comnih.gov.

DPE2 : Found in the cytosol, DPE2 is the key enzyme for metabolizing maltose that is exported from the chloroplasts during starch breakdown at night tandfonline.comtandfonline.comnih.gov. DPE2 catalyzes a transglycosylation reaction where it transfers one glucose unit from maltose to a soluble heteroglycan (SHG) or glycogen (B147801), releasing the other glucose unit as free glucose nih.govresearchgate.net. The reaction requires the presence of an acceptor glucan. The high accumulation of maltose in DPE2-deficient mutants underscores its critical role in maltose metabolism nih.gov.

Maltose Metabolism in Prokaryotic Systems

Prokaryotes, particularly bacteria, have evolved highly efficient and tightly regulated systems for the uptake and catabolism of maltose and related maltodextrins.

The maltose/maltodextrin (B1146171) system of Escherichia coli is a classic model for studying nutrient uptake, metabolism, and gene regulation nih.govasm.org. This system is responsible for the transport and catabolism of α-1,4-linked glucose polymers, which are preferred nutrients for E. coli nih.govnih.gov. The system comprises a set of genes, the mal regulon, which encode transport proteins and metabolic enzymes nih.govresearchgate.net. Expression of the mal genes is positively regulated by the MalT (B15192052) protein, which is activated by the inducer molecule maltotriose asm.orgresearchgate.netasm.org.

Within the E. coli cytoplasm, the catabolism of maltose and maltodextrins is primarily carried out by two key enzymes: amylomaltase (MalQ) and maltodextrin phosphorylase (MalP) creative-enzymes.com.

Amylomaltase (MalQ) : MalQ is a 4-α-glucanotransferase and the essential enzyme for maltose utilization creative-enzymes.comasm.orgnih.gov. It catalyzes a transglycosylation reaction, transferring glucosyl units between maltodextrin molecules nih.govresearchgate.net. When acting on maltose, MalQ can polymerize it into longer linear maltodextrins, releasing one molecule of glucose in the process asm.org. For example: Maltose + Maltose → Glucose + Maltotriose

This activity is crucial as it generates maltotriose, the actual inducer of the mal regulon, and produces longer maltodextrins that can be acted upon by MalP asm.orgasm.org.

Maltodextrin Phosphorylase (MalP) : MalP is a phosphorylase that sequentially removes glucose units from the non-reducing end of maltodextrins (with a minimum length of maltotetraose) as glucose-1-phosphate asm.orgasm.orgnih.gov. It cannot act on maltose or maltotriose directly asm.org. The reaction is: Maltodextrin(n) + Pi ⇌ Maltodextrin(n-1) + Glucose-1-phosphate

The combined action of MalQ and MalP ensures the efficient conversion of maltose and maltodextrins into glucose and glucose-1-phosphate, which can then enter glycolysis asm.orgcreative-enzymes.comasm.org. MalQ first converts maltose into longer chains, and MalP then phosphorolytically degrades these chains to glucose-1-phosphate and maltotriose asm.org. This enzymatic partnership allows E. coli to completely metabolize these valuable carbohydrate sources mdpi.com.

| Enzyme | Gene | Function in E. coli | Substrate(s) | Product(s) |

| Amylomaltase | malQ | Transglycosylation; essential for maltose metabolism | Maltose, Maltodextrins | Glucose, Longer Maltodextrins |

| Maltodextrin Phosphorylase | malP | Phosphorolysis of maltodextrins | Maltodextrins (≥G4) | Glucose-1-phosphate, Shorter Maltodextrins |

Key enzymes in the E. coli maltose/maltodextrin metabolic pathway.

Escherichia coli Maltose/Maltodextrin System

Maltodextrin Glucosidase (MalZ) Activity

Maltodextrin glucosidase, encoded by the malZ gene in Escherichia coli, is an enzyme involved in the metabolism of maltodextrins. sigmaaldrich.commerckmillipore.com This 69-kDa monomeric protein catalyzes the hydrolysis of terminal, non-reducing (1->4)-linked alpha-D-glucose residues from the reducing end of malto-oligosaccharides. nih.govnih.gov Its primary substrates are maltotriose and longer maltodextrins with a chain length of up to seven glucose units. sigmaaldrich.comnih.gov Notably, maltose itself is not a substrate for MalZ. sigmaaldrich.com

The activity of MalZ is not considered essential for the primary utilization of maltose or maltodextrins in E. coli. sigmaaldrich.commerckmillipore.com Instead, it is thought to play a regulatory role by controlling the intracellular concentration of maltotriose, a key inducer of the maltose regulon. nih.gov The enzyme's crystal structure reveals a dimeric architecture where the N-domain and the catalytic domain of an adjacent molecule form a unique substrate-binding groove. nih.gov This structure is well-suited for short malto-oligosaccharides and hinders the binding of longer starch molecules, explaining its substrate specificity. nih.gov Research on MalZ from Actinoplanes sp. SE50/110 demonstrated slow hydrolysis of linear α-glucans and an interesting capability to release glucose from the pseudo-tetrasaccharide acarbose. nih.gov

| Property | Description | Reference |

|---|---|---|

| Gene | malZ | sigmaaldrich.commerckmillipore.com |

| Function | Cleaves glucose from the reducing end of maltodextrins (≥3 glucose units). | sigmaaldrich.comnih.gov |

| Substrate Specificity | Maltotriose and longer maltodextrins (up to 7 units); not maltose. | sigmaaldrich.comnih.gov |

| Cellular Role | Non-essential for maltodextrin metabolism; may regulate intracellular maltotriose levels. | sigmaaldrich.commerckmillipore.comnih.gov |

| Structure | Monomeric protein (69 kDa) that forms a dimeric crystal structure with a specific substrate-binding groove. | nih.govnih.gov |

Regulation of Maltose Metabolism Genes (MalT-dependent and independent)

The regulation of genes involved in maltose metabolism in bacteria is a highly coordinated process, with both dependent and independent mechanisms centered around the activator protein MalT.

MalT-Dependent Regulation In Gram-negative bacteria like Escherichia coli, the maltose metabolic pathway is primarily controlled by the mal regulon, a classic example of a positive gene regulation system. sigmaaldrich.com This regulon encompasses multiple operons containing genes for maltose/maltodextrin transport and catabolism. merckmillipore.comsigmaaldrich.com The expression of these genes is dependent on the transcriptional activator MalT. researchgate.netcambridge.org

Activation of MalT is a multi-step process. The protein requires the binding of two key molecules: ATP and maltotriose, which serves as the true inducer of the system, not maltose itself. researchgate.netcambridge.orgnih.gov This complex then binds to specific DNA sequences known as MalT boxes, which are located upstream of the mal gene promoters, initiating transcription. researchgate.net The activity of MalT is subject to negative regulation through protein-protein interactions. It can be inhibited by MalK, the ATP-hydrolyzing subunit of the maltodextrin transport system, as well as by the proteins MalY and Aes. cambridge.org

Furthermore, distinct MalT-independent regulatory systems exist in other microorganisms. In many Gram-positive bacteria, such as Streptococcus pneumoniae, maltose catabolism is regulated by a transcriptional repressor from the LacI family called MalR. sigmaaldrich.com In the yeast Saccharomyces cerevisiae, the MAL genes are regulated by the factor MIG1, which functions as a glucose-mediated repressor. nih.gov

Interconnections with Glycogen Synthesis and Breakdown Pathways

The metabolic pathways for D-(+)-Maltose and glycogen are intricately linked, ensuring that the catabolism of external glucose polymers is coordinated with the management of internal glucose stores. researchgate.net The key enzyme connecting these pathways is MalQ, an amylomaltase. hmdb.ca MalQ acts as a 4-α-glucanotransferase, polymerizing maltose and shorter maltodextrins into longer linear maltodextrin chains. hmdb.camdpi.com

These elongated maltodextrins produced by MalQ can serve as substrates for GlgB, the glycogen branching enzyme. mdpi.comfrontiersin.org This allows for the synthesis of glycogen directly from maltose, providing a pathway to replenish glycogen stores that can operate even in the absence of the canonical glycogen synthase, GlgA. frontiersin.org

Conversely, other enzymes of the mal system act to counterbalance this glycogen synthesis route. MalP (maltodextrin phosphorylase) and MalZ (maltodextrin glucosidase) both shorten the linear maltodextrins. hmdb.camdpi.com MalP phosphorolytically removes glucose-1-phosphate from the non-reducing end, while MalZ hydrolytically removes glucose from the reducing end. mdpi.com By reducing the availability of long-chain substrates for GlgB, both enzymes inhibit the formation of glycogen from maltose. hmdb.ca The significance of this control is highlighted in E. coli mutants lacking the malP gene; these mutants accumulate approximately 20 times more glycogen than wild-type strains when grown on maltose, demonstrating the inhibitory role of MalP on this specific glycogen synthesis pathway. frontiersin.org

| Enzyme | Gene | Role in Pathway | Reference |

|---|---|---|---|

| MalQ (Amylomaltase) | malQ | Polymerizes maltose into long-chain maltodextrins, providing substrates for glycogen synthesis. | hmdb.camdpi.com |

| GlgB (Branching Enzyme) | glgB | Uses long-chain maltodextrins from MalQ activity to create branched glycogen. | mdpi.comfrontiersin.org |

| MalP (Maltodextrin Phosphorylase) | malP | Counteracts glycogen synthesis by shortening maltodextrins from the non-reducing end. | hmdb.cafrontiersin.org |

| MalZ (Maltodextrin Glucosidase) | malZ | Counteracts glycogen synthesis by shortening maltodextrins from the reducing end. | hmdb.camdpi.com |

Microbial Growth and Community Diversity on D-(+)-Maltose Monohydrate

This compound serves as a valuable carbon source in microbiological culture media, facilitating the growth and identification of a wide range of microorganisms. sigmaaldrich.comsigmaaldrich.com Its utility in differential media is based on the fermentative capabilities of various microbes. sigmaaldrich.com When microorganisms that can ferment maltose are cultured in a medium containing a pH indicator like phenol (B47542) red, the production of acidic byproducts causes a distinct color change, allowing for their identification. sigmaaldrich.com

The type and complexity of available carbohydrates are critical determinants of microbial community structure and diversity. nih.gov The presence of a specific disaccharide like maltose can create a niche that selects for organisms possessing the necessary transport and enzymatic machinery for its catabolism. nih.govnih.gov Studies on complex microbial communities, such as those from human saliva, have shown that the specific sugar provided as a substrate can significantly alter the community structure and lower the initial microbial diversity as specialists proliferate. nih.gov While mixtures of more complex fibers tend to support higher microbial richness, the introduction of a simple disaccharide can drive community shifts. nih.govnih.gov

Role in Gut Microbiota Composition and Activity

D-(+)-Maltose and its related polymers, maltodextrins, are significant substrates for the gut microbiota. The ability to metabolize these sugars provides a competitive advantage to certain gut inhabitants, such as E. coli, during intestinal colonization. nih.gov The metabolism of maltodextrins by gut bacteria occurs through the well-characterized maltose system. nih.gov

Dietary carbohydrates are known to rapidly alter the composition of the gut microbiome. nih.gov Research using maltodextrin as a substrate has demonstrated its capacity to induce significant shifts in the gut microbial community. nih.gov These changes include alterations in the relative abundances of major phyla, such as Firmicutes and Bacteroidetes, and specific genera like Lactobacillus and Bifidobacterium. nih.gov Furthermore, the fermentation of these sugars by gut bacteria leads to the production of short-chain fatty acids (SCFAs), such as acetate (B1210297) and propionate. nih.gov These metabolites are crucial for maintaining gut homeostasis and have systemic effects on the host's health. mdpi.com

D-(+)-Maltose Metabolism in Eukaryotic Systems

Mammalian Cell Utilization of D-(+)-Maltose (beyond general digestion)

While the primary digestion of maltose in mammals occurs in the gut, where it is hydrolyzed to glucose, evidence suggests that mammalian cells can utilize maltose directly, albeit to a limited extent. hmdb.ca Oligosaccharides are generally considered poor substrates for mammalian cells in culture due to their low permeability across the cell membrane, and a specific transporter for maltose has not been identified in these cells. nih.gov

However, research has demonstrated that certain cell lines, including Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells, can consume maltose when cultured in media devoid of glucose and serum. nih.gov This utilization can be quantitatively significant. For CHO cells, the specific maltose consumption rate was measured at 0.257 ng/cell/day, a rate comparable to that of fructose (B13574) and galactose. nih.gov This capability has practical applications; for instance, supplementing CHO cell cultures with maltose can support cell growth and has been shown to increase the production titer of recombinant monoclonal antibodies by 15% to 23%. nih.gov The mechanism for this uptake may be akin to the "membrane digestion" observed in some protists and vertebrate enterocytes, where extracellular hydrolysis precedes the transport of the resulting glucose. cambridge.orgnih.gov

Plant Metabolism of D-(+)-Maltose (e.g., CAM Orchid Phalaenopsis Starch Degradation)

In plants, D-(+)-maltose is a major product of starch degradation, particularly in the chloroplasts during the night. The metabolism of this maltose is essential for providing carbon and energy to sustain cellular processes when photosynthesis is not active. In Crassulacean Acid Metabolism (CAM) plants, such as the orchid Phalaenopsis, nocturnal starch degradation is crucial for providing the phosphoenolpyruvate (B93156) (PEP) required for CO2 fixation. nih.govfrontiersin.org

The breakdown of starch in Phalaenopsis involves both a phosphorolytic and a hydrolytic pathway. nih.govresearchgate.net The hydrolytic pathway, mediated by enzymes like β-amylase, produces maltose. nih.gov This maltose is then exported from the chloroplast to the cytosol for further metabolism.

In the cytosol, maltose can be processed by two main enzymes: cytosolic disproportionating enzyme (DPE2) and maltase. nih.gov Research on Phalaenopsis suggests that the activities of both DPE2 and maltase can be limiting factors in the hydrolytic starch degradation process. nih.govresearchgate.net The glucose released from maltose hydrolysis is then phosphorylated to glucose-6-phosphate by hexokinase and can enter glycolysis to produce PEP for nocturnal CO2 fixation or be used for sucrose (B13894) synthesis. nih.gov Studies have shown that during the dark period, there is a noticeable accumulation of maltose in the leaves of Phalaenopsis, indicating that its production from starch breakdown can exceed its subsequent metabolic processing. nih.govfrontiersin.org

Animal Metabolism Research (beyond basic digestion)

While the primary site of dietary maltose hydrolysis in animals is the small intestine, research has shown that circulating D-(+)-maltose can be metabolized by other tissues. This is particularly relevant in the context of parenteral nutrition, where nutrients are administered intravenously.

Studies in rats have demonstrated that parenterally administered maltose is effectively utilized. nih.gov Following intravenous infusion, maltose is hydrolyzed, leading to an increase in blood glucose levels and subsequent glycogen storage in the liver. nih.gov This indicates the presence of maltase activity in tissues outside of the digestive tract.

One such tissue is the kidney. Research on rabbits has identified maltase activity in the brush border membranes of the kidney. nih.gov This renal maltase activity is regulated, with changes observed in diabetic states as well as in response to glucose and maltose infusions. nih.gov These findings suggest a role for the kidneys in the metabolism of circulating maltose.

Furthermore, studies in humans have shown that intravenously administered maltose is readily metabolized, with a significant portion of the carbon from labeled maltose being recovered as expired CO2. nih.gov This demonstrates that various tissues in the body can take up and oxidize maltose, highlighting metabolic pathways for this disaccharide that extend beyond simple digestion in the gut.

Biological Interactions and Molecular Recognition

Maltose-Binding Proteins (MBP) and Ligand Interaction Dynamics

The interaction between D-(+)-maltose and Maltose-Binding Protein (MBP) is a well-characterized model for understanding protein-carbohydrate recognition. MBP is a key component of the maltose (B56501)/maltodextrin (B1146171) system in Escherichia coli, responsible for the initial capture of maltodextrins for their subsequent uptake and catabolism wikipedia.org.

Structurally, MBP is a monomeric protein composed of two distinct globular domains, the N-terminal and C-terminal domains, connected by a flexible hinge region. wikipedia.orgplos.org These two domains form a deep groove that constitutes the ligand-binding site. wikipedia.org In its unliganded, or apo, state, MBP primarily exists in an "open" conformation where the binding cleft is accessible to the solvent. plos.orgbiorxiv.orgnih.gov

The binding of D-(+)-maltose to MBP occurs via an "induced fit" mechanism. biorxiv.org This process involves the initial binding of the maltose molecule to the open conformation of the protein, which then triggers a significant conformational change. biorxiv.org This change is characterized by a rigid-body motion of the two domains closing around the ligand, shielding it from the solvent. wikipedia.org This hinge-bending motion can be substantial, with the two domains moving towards each other by approximately 1 nm, resulting in a more compact, "closed" conformation. nih.govnih.gov

The dynamics of this interaction are complex. While the induced-fit model is prevalent, evidence also suggests that the apo-MBP exists in a dynamic equilibrium, sampling a minor, partially closed state even in the absence of a ligand. plos.org This suggests that ligand binding may also involve a degree of "conformational selection," where the ligand preferentially binds to a pre-existing, favorable conformation.

The kinetics of the MBP-maltose interaction involve at least two steps: the initial binding of maltose to the open form, followed by the conformational shift to the closed state. researchgate.net Similarly, the dissociation of the complex requires the opening of the protein before the ligand can be released. researchgate.net The affinity of MBP for maltose is modulated by interactions within the protein, not just at the binding site but also at a "balancing interface" opposite the ligand-binding cleft, which helps to stabilize the open conformation. researchgate.netnih.gov Mutations in this interface can significantly increase the affinity for maltose, primarily by decreasing the dissociation rate constant (k_off). nih.gov

The thermodynamic parameters of this interaction have been quantified, with the dissociation constant (K_d) for wild-type MBP and maltose being in the micromolar range. Different studies have reported slightly varying K_d values, which can be influenced by experimental conditions.

| Parameter | Value | Reference |

| Dissociation Constant (K_d) | 1200 nM | nih.gov |

| Dissociation Constant (K_d) | 2.7 µM | researchgate.net |

| Dissociation Constant (K_d) | 3.2 µM | researchgate.net |

This table presents reported dissociation constants for the interaction between wild-type Maltose-Binding Protein and D-(+)-maltose.

Mutations distant from the binding pocket can alter the free energy difference between the open and closed states, thereby tuning the binding affinity for maltose by an order of magnitude without directly altering the binding site residues. biorxiv.org For instance, mutating residues Met-321 and Gln-325 to alanine (B10760859) resulted in a K_d of 70 nM, a significant increase in affinity compared to the wild-type protein. nih.gov This highlights that the stability of the ligand-induced conformation is a critical determinant of binding affinity in MBP. biorxiv.org

Supramolecular Interactions Involving D-(+)-Maltose

D-(+)-Maltose, a ubiquitous disaccharide derived from starch hydrolysis, serves as a critical component in the design of self-assembling systems for advanced, biocompatible materials. nih.govresearchgate.net Its inherent chirality and multiple hydroxyl groups allow for the formation of complex, non-covalent interactions, which are the foundation of supramolecular chemistry. These interactions, including hydrogen bonding and hydrophobic forces, drive the self-assembly of maltose-containing molecules into ordered, three-dimensional networks. acs.orgnih.gov

Formation and Properties of Enzymatic Hydrolysis-Responsive Hydrogels

A notable application of D-(+)-maltose in supramolecular chemistry is the creation of hydrogels that are responsive to enzymatic hydrolysis. These "smart" hydrogels can undergo a phase transition from a gel state to a sol state in the presence of specific enzymes, a property that is highly desirable for various biomedical applications. nih.govnih.govresearchgate.net

The formation of these hydrogels often involves the synthesis of amphiphilic molecules where a hydrophilic maltose head is attached to a hydrophobic tail, such as a long-chain alkyl group, often via a urea (B33335) linkage. nih.gov These amphiphilic molecules, known as low molecular weight hydrogelators, self-assemble in water through non-covalent interactions to form a three-dimensional network that entraps water, resulting in the formation of a supramolecular hydrogel. nih.govacs.org

The gelation ability of these maltose-based amphiphiles is highly dependent on the structure of the hydrophobic moiety. For instance, in a series of maltose-coupled amphiphilic ureas, the length of the alkyl chain significantly influences the minimum concentration required for gel formation. An amphiphilic urea with a decyl group has been shown to have the highest gelation ability. nih.gov

The key feature of these hydrogels is their responsiveness to enzymes such as α-glucosidase. nih.gov This enzyme specifically catalyzes the hydrolysis of the glycosidic bond in the maltose moiety. nih.gov The cleavage of the maltose unit disrupts the hydrophilic-hydrophobic balance of the amphiphilic gelator molecules, weakening the non-covalent interactions that maintain the hydrogel network. nih.gov This leads to the disassembly of the supramolecular structure and a transition from a stable gel to a liquid-like sol. nih.gov The time required for this phase transition can be modulated by the concentration of the enzyme. researchgate.net

The physical properties of these supramolecular hydrogels, such as their thermal stability and dynamic viscoelasticity, have been evaluated through various analytical techniques. nih.govresearchgate.net Rheological measurements confirm the viscoelastic solid nature of these hydrogels, with storage moduli (G') typically being higher than the loss moduli (G''), indicative of a gel-like structure. researchgate.net Upon addition of α-glucosidase, a significant decrease in both G' and G'' is observed, signifying the breakdown of the hydrogel network. researchgate.net

Below is a data table summarizing the properties of enzymatic hydrolysis-responsive hydrogels composed of maltose-coupled amphiphilic ureas with varying alkyl chain lengths (Mal-Cn).

| Compound | Minimum Gelation Concentration (mM) | Gel-Sol Transition Temperature (°C) |

| Mal-C7 | 1.5 | 52-58 |

| Mal-C8 | 1.5 | 52-58 |

| Mal-C9 | 1.0 | 54-58 |

| Mal-C10 | 0.4 | 62-70 |

| Mal-C11 | 2.3 | 46-56 |

| Mal-C12 | 5.3 | 34-52 |

This table presents data on the gelation properties of maltose-coupled amphiphilic ureas, demonstrating the effect of alkyl chain length on the minimum gelation concentration and the thermal stability of the resulting hydrogel. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques

Mass Spectrometry Techniques

Mass spectrometry (MS) has become a cornerstone for the analysis of underivatized oligosaccharides. rsc.org When coupled with liquid chromatography (LC), it provides a powerful tool for separating and identifying isomers in complex mixtures. rsc.org

Differentiating isomers using mass spectrometry alone is often difficult because they can generate the same precursor and product ions. nih.gov While chromatography can aid in separation, it may not achieve sufficient resolution for closely related isomers. rsc.orgnih.gov A powerful approach to overcome this challenge is the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) combined with online, in-source derivatization. nih.govrsc.org

One effective method involves the in-source, droplet-based derivatization with phenylboronic acid (PBA). nih.gov This technique leverages the reaction between PBA and cis-diols on the saccharide structure, which occurs on-the-fly as the sample elutes from the LC column. rsc.org The resulting derivatized molecules are then subjected to tandem mass spectrometry (MS/MS), which generates diagnostic fragment ions that are unique to specific isomers. This allows for the differentiation of species that are otherwise indistinguishable by chromatography or mass spectrometry alone. nih.govrsc.org

For instance, this orthogonal LC-contained-ESI-MS/MS method has been successfully applied to identify and differentiate structural isomers of sucrose (B13894), including maltose (B56501), in complex samples like honey. nih.gov The identification is accomplished using a combination of retention time data and the unique MS/MS ion profiles generated after PBA derivatization. nih.gov

| Parameter | Setting |

|---|---|

| HPLC Column | Waters Acquity BEH Amide, 100 mm x 2.1 mm, 1.7 µm |

| Mobile Phase | Isocratic, 84:16 acetonitrile:water (v:v), 0.1% NH₄OH |

| Mass Spectrometer | Thermo Finnigan LTQ linear ion trap |

| Derivatization Reagent | Phenylboronic acid (PBA) |

| Ionization Mode | Contained-Electrospray (contained-ESI) |

The analysis of fragmentation patterns in tandem mass spectrometry (MS/MS) is crucial for structural elucidation. However, a significant challenge in carbohydrate analysis is that stereoisomers like maltose and lactose (B1674315) often produce similar in-source and collision-induced dissociation (CID) fragmentation patterns. rsc.orgresearchgate.net This similarity makes it difficult to distinguish them without excellent chromatographic resolution. rsc.org

Studies focusing on a U-HPLC-ESI-MS/MS approach have detailed the fragmentation of maltose and lactose as formate (B1220265) adducts in negative ion mode. researchgate.net In this method, the formate adduct ion [M+HCOO]⁻ at a mass-to-charge ratio (m/z) of 387 is monitored. rsc.orgresearchgate.net Subsequent MS² fragmentation of this precursor ion yields a prominent CID fragment ion [M-H]⁻ at m/z 341. rsc.org Further fragmentation (MS³) of the m/z 341 ion produces characteristic ions at m/z 161 and 179. rsc.org While the fragmentation pathways are similar for isomers, subtle differences in the relative abundance of fragment ions can sometimes be used for identification, though this is not always definitive when isomers are present in a mixture. rsc.orgresearchgate.net

| Ion | m/z Value | Description |

|---|---|---|

| [M+HCOO]⁻ | 387 | Precursor ion (formate adduct) |

| [M-H]⁻ | 341 | MS² fragment ion |

| Fragment Ions | 179, 161 | MS³ fragment ions |

Vibrational Spectroscopy (Infrared and Raman) for Structural Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within D-(+)-Maltose monohydrate.

Infrared (IR) Spectroscopy The IR spectrum of this compound is characterized by several distinct absorption bands that correspond to the vibrations of its functional groups. uctm.edu The spectrum is broadly similar to that of glucose, which is expected given that maltose is a disaccharide composed of two glucose units. uctm.edu A prominent feature is a broad band in the 3600-3000 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of the numerous hydroxyl groups involved in hydrogen bonding. cerealsgrains.org

The "fingerprint" region, typically from 1500 cm⁻¹ to 600 cm⁻¹, contains a wealth of structural information. The region between 1100 and 1000 cm⁻¹ shows several closely spaced, strong absorption bands which are attributed to the stretching vibrations of C-O and C-C bonds. uctm.educerealsgrains.org The IR spectra of maltose and other oligosaccharides show high similarity, particularly for longer chain oligosaccharides (maltotriose and higher), making it difficult to distinguish them solely by this method. cerealsgrains.orgresearchgate.net However, variations in band intensity in the 960-730 cm⁻¹ region can help differentiate maltose from glucose. cerealsgrains.org

Raman Spectroscopy Raman spectroscopy is another powerful tool for carbohydrate analysis, offering complementary information to IR spectroscopy. researchgate.net Crystalline D-(+)-Maltose provides a distinct Raman spectrum. cerealsgrains.org The technique is highly sensitive to the configuration of carbon centers, allowing for the differentiation of various monosaccharides and their anomers. datapdf.com

Measurements using portable Raman spectrometers have demonstrated the ability to unambiguously identify D-maltose from other structurally similar sugars like D-glucose, fructose (B13574), and sucrose. metrohm.com The spectral range of 400 to 1800 cm⁻¹ contains the majority of the characteristic peaks for identification. metrohm.com However, a challenge with Raman spectroscopy of higher maltooligosaccharides (maltotriose and above) is the presence of high fluorescence, which can obscure the vibrational bands. cerealsgrains.org For D-glucose and D-(+)-Maltose, however, the spectra are distinct and well-defined. cerealsgrains.org

| Technique | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| Infrared (IR) | ~3300 | O-H stretching (hydrogen-bonded) cerealsgrains.org |

| Infrared (IR) | 1100 - 1000 | C-O and C-C stretching vibrations cerealsgrains.org |

| Infrared (IR) | 960 - 730 | Fingerprint region with intensity variations useful for differentiation cerealsgrains.org |

| Raman | 1800 - 400 | Fingerprint region containing unique spectral patterns for identification metrohm.com |

Chromatographic Separation and Advanced Analytical Method Development

Advanced Chromatographic Separation Techniques

While standard HPLC is suitable for routine analysis, advanced chromatographic techniques are required for applications demanding higher purity or for resolving complex isomeric mixtures.

Simulated Moving Bed (SMB) chromatography is a continuous purification process that offers significant advantages over traditional batch chromatography, including increased productivity, higher purity and yield, and reduced solvent consumption. azom.comknauer.net This technique is particularly well-suited for the large-scale separation of binary mixtures and has found applications in the food industry, such as the separation of fructose (B13574) from glucose. orochem.com

The SMB process simulates a countercurrent movement between the solid stationary phase and the liquid mobile phase. azom.com This is achieved by arranging a series of chromatography columns in a ring and periodically switching the inlet (feed, eluent) and outlet (extract, raffinate) ports in the direction of the fluid flow. azom.com This continuous operation allows for a more efficient use of the stationary phase compared to batch processes. orochem.comresearchgate.net As a result, SMB can achieve high product purity (e.g., >96%) even from complex mixtures. pharmtech.com The efficiency and cost-effectiveness of SMB make it a powerful technology for the commercial-scale production of high-purity D-(+)-Maltose monohydrate. orochem.compharmtech.com

The separation of disaccharide isomers, which often have identical molecular weights and similar structures, is a significant analytical challenge. researchgate.netresearchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for separating highly polar compounds like carbohydrates. researchgate.netresearchgate.netyoutube.com

In HILIC, a polar stationary phase (e.g., silica, diol, or amide-based) is used with a mobile phase that is high in organic solvent content, typically acetonitrile, with a smaller amount of aqueous buffer. youtube.comnih.gov This creates a water-enriched layer on the surface of the stationary phase. Polar analytes like maltose (B56501) partition between this aqueous layer and the bulk mobile phase, allowing for separation based on hydrophilicity. youtube.com

HILIC has been successfully used to separate various carbohydrates, including disaccharides and their anomers. nih.gov Different HILIC stationary phases, such as those based on silica, diol, amide, and even maltose ("click" maltose columns), exhibit different selectivities for carbohydrate separation. nih.govnih.gov The choice of column, as well as parameters like column temperature and mobile phase composition (buffer salt concentration and pH), can be optimized to achieve the desired separation of maltose from its isomers. nih.gov

Development of Methods for Quantifying Disaccharides in Complex Matrices

Quantifying disaccharides like maltose in complex matrices such as food, nutraceuticals, and biological samples presents numerous analytical hurdles, including interference from other components and the presence of isomers. researchgate.netresearchgate.net The development of robust and sensitive analytical methods is crucial for accurate determination.

Modern methods often couple the high resolving power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry (LC-MS/MS). elsevierpure.comresearchgate.net An Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (U-HPLC-ESI-MS/MS) method has been developed that can separate and detect disaccharides like lactose (B1674315) and maltose, including their α- and β-anomeric forms, in complex vegetable matrices. researchgate.netrsc.orgrsc.org This method, utilizing a porous graphitic carbon (PGC) column, provides excellent chromatographic resolution and low picogram sensitivity. researchgate.netrsc.org

The use of MS/MS allows for highly selective quantification by monitoring specific precursor-to-product ion transitions, which minimizes interference from the sample matrix. researchgate.net Method validation for such applications in complex matrices, like plant extracts, has demonstrated good accuracy, precision, and selectivity, with recoveries often ranging from 92.1% to 96.5%. scribd.com For some applications, pre-column derivatization with a fluorescent tag can be used to enhance detection sensitivity with fluorescence detectors. elsevierpure.comspkx.net.cn These advanced LC-MS/MS methods are indispensable tools for the reliable quantification of this compound in challenging sample types. elsevierpure.comresearchgate.net

Computational Modeling and Theoretical Investigations

Density Functional Theory (DFT) Calculations for NMR Chemical Shifts

Density Functional Theory (DFT) has become a powerful tool for calculating Nuclear Magnetic Resonance (NMR) parameters, providing valuable insights into the electronic structure and chemical environment of molecules like D-(+)-Maltose monohydrate. nih.govxray.cz Calculations are predominantly performed within the DFT framework, which offers a balance of computational economy and accuracy by including electron correlation effects implicitly. nih.gov For solid-state NMR, the Gauge-Including Projector Augmented Wave (GIPAW) method, a DFT-based approach, is widely used to calculate magnetic resonance properties by leveraging the translational symmetry of crystals. nih.gov

Influence of Glycosidic Linkages and Crystal Water on Chemical Shifts

The chemical environment of atomic nuclei in this compound is significantly affected by its structural features, namely the α(1→4) glycosidic linkage and the presence of a water molecule in its crystal structure. DFT calculations have been employed to systematically quantify these influences on ¹³C NMR chemical shifts.

The formation of the glycosidic bond is a primary factor altering the chemical shifts. Studies on various saccharides, including maltose (B56501), have shown that the largest changes in ¹³C NMR isotropic chemical shifts, up to 14 ppm, occur when transitioning from monosaccharides to disaccharides. mdpi.com These significant changes are typically observed for the carbon atoms directly involved in the glycosidic linkage. mdpi.com For instance, in α-maltose, the C1 atom of one glucose unit and the C4' atom of the second glucose unit experience substantial deshielding compared to their states in an isolated α-glucose molecule. mdpi.com However, there is no simple, direct correlation between the bond angles of the glycosidic linkage and the observed changes in chemical shifts. mdpi.com

The presence of crystal water also induces notable, albeit smaller, changes in the ¹³C NMR chemical shifts. mdpi.com Carbon atoms located in proximity to the water molecules in the crystal lattice typically experience changes in the range of 2 to 5 ppm. mdpi.com Similar to the glycosidic linkage effects, a straightforward relationship between the distance of the carbon atom to the crystal water and the magnitude of the chemical shift change has not been established. mdpi.com

| Structural Feature | Affected Atoms | Typical Change in Chemical Shift (ppm) |

|---|---|---|

| Formation of Glycosidic Linkage | Carbons involved in the linkage (e.g., C1, C4' in Maltose) | Up to 14 ppm |

| Proximity to Crystal Water | Carbons close to water molecules | 2 to 5 ppm |

Correlation with Experimental Solid-State NMR Data

A crucial application of DFT calculations is the assignment and interpretation of complex experimental solid-state NMR spectra. xray.czmdpi.com A strong linear correlation between theoretically calculated and experimentally measured NMR chemical shifts serves as a robust validation of the structural assignment. mdpi.com

Molecular Dynamics Simulations for Solution Behavior and Hydration

Molecular dynamics (MD) simulations provide a computational microscope to examine the dynamic behavior of D-(+)-Maltose in an aqueous solution, revealing details about its conformational flexibility and interactions with surrounding water molecules. acs.orgnih.gov

MD simulations of maltose show that its α(1→4) glycosidic linkage results in a relatively rigid structure in solution, with a single principal energy well in its conformational map. acs.orgresearchgate.net This rigidity influences the local water structure. The maltose solute causes surrounding water molecules to adopt a more localized and structured arrangement. acs.orgresearchgate.net This is a consequence of both steric constraints imposed by the carbohydrate and the formation of stable hydrogen bonds between the sugar's hydroxyl groups and water. princeton.edu

Carbohydrate-water interactions are fundamental to their biological functions and macroscopic properties. nih.gov MD studies have shown that the hydroxyl groups of maltose are extensively hydrogen-bonded with water, which in turn affects the conformation of the disaccharide itself. nih.gov For instance, the intramolecular hydrogen bond between O-2 and O-3' occurs only a small percentage of the time in simulations, as the hydroxyl groups preferentially form intermolecular hydrogen bonds with the solvent. nih.gov The presence of the carbohydrate disrupts the typical tetrahedral arrangement of water and restricts the translational and rotational mobility of nearby water molecules. princeton.edu

Quantum Chemical Studies on Weak Hydrogen Bonding Interactions

Beyond the classical O-H···O hydrogen bonds, weaker C-H···O hydrogen bonds play a significant role in the structure and stability of this compound. Quantum chemical studies, often combined with experimental data, are essential for characterizing these subtle interactions. nih.govrsc.org

First-principles calculations have been used to investigate weak C-H···O hydrogen bonds in the anomers of maltose. nih.gov These studies revealed a clear correlation between the geometry of these bonds and changes in ¹H NMR chemical shifts. The calculated change in the proton chemical shift when comparing a full crystal model to an isolated molecule serves as a quantitative measure of intermolecular C-H···O hydrogen bonding. nih.gov A large change in chemical shift (up to 2 ppm) corresponds to a short H···O distance (less than 2.7 Å) and a C-H···O bond angle greater than 130 degrees, highlighting the directional importance of these weak interactions. nih.gov

Applications in Advanced Biochemical and Biotechnological Research

Use as a Substrate in Enzymatic Assays for Enzyme Characterization

D-(+)-Maltose monohydrate is a crucial substrate for characterizing various enzymes, most notably α-glucosidase (maltase). In enzymatic assays, the activity of α-glucosidase is determined by measuring the amount of D-glucose produced from the hydrolysis of maltose (B56501). One unit of α-glucosidase activity is defined as the amount of enzyme that converts one micromole of maltose into two micromoles of D-glucose per minute under specific conditions of pH and temperature, typically pH 6.0 and 25°C. sigmaaldrich.comsigmaaldrich.com

The process involves incubating the enzyme with a maltose solution. The reaction is then stopped, and the resulting glucose concentration is measured. This can be achieved through a coupled enzymatic reaction where hexokinase and glucose-6-phosphate dehydrogenase are used to quantify the glucose produced, linking it to the change in absorbance of NADP+ at 340 nm. sigmaaldrich.com Such assays are fundamental for studying enzyme kinetics, determining substrate specificity, and investigating the effects of inhibitors. For instance, researchers have used this method to screen for α-glucosidase inhibitors, which are relevant in the management of diabetes, by measuring the reduction in glucose production in the presence of potential inhibitory compounds. mdpi.com

Beyond α-glucosidase, this compound also serves as a substrate for the identification and characterization of other enzymes involved in carbohydrate metabolism, such as maltose phosphorylase, maltose α-D-glucosyltransferase, and maltose O-acetyltransferase. mpbio.com The specificity of these enzymes for maltose allows for their detailed characterization and differentiation from other glycoside hydrolases.

Integration into Cell and Tissue Culture Applications

Media Supplementation for Microbial and Mammalian Cell Culturing

This compound is utilized as a carbon and energy source in various cell culture applications. sigmaaldrich.comtissueculture.orglifeasible.com In microbial fermentation, particularly with Escherichia coli, maltose can be used as a carbon source in fed-batch cultivation to achieve high cell densities. nih.govnih.gov While glucose is a common carbon source, its rapid consumption can lead to the accumulation of inhibitory byproducts like acetate (B1210297). ijbiotech.com Utilizing maltose can sometimes offer a more controlled release of glucose, potentially mitigating these effects. researchgate.net Studies have explored the use of different carbon sources, including maltose, to optimize the production of recombinant proteins and metabolites like L-isoleucine in E. coli. nih.gov

In the realm of mammalian and insect cell culture, this compound is also a suitable supplement. sigmaaldrich.comsigmaaldrich.com It can serve as an alternative carbohydrate source to glucose. nih.gov This is particularly beneficial as high glucose concentrations can lead to increased lactate (B86563) production, which can be detrimental to cell growth and productivity. dtu.dk Research has shown that supplementing cell culture media with maltose can lead to higher maximum viable cell densities and prolonged culture viability. nih.gov

Role in Protein-Free Mammalian Cell Cultures